Monensin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

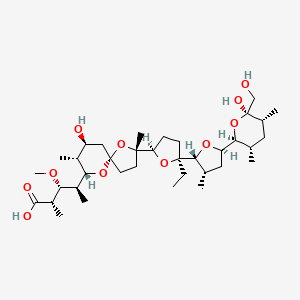

Monensin is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine, particularly in ruminant animal feeds, due to its ability to improve feed efficiency and control coccidiosis, a parasitic disease affecting the intestinal tracts of animals . This compound was first described in 1967 and has since become a crucial tool in animal husbandry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monensin can be synthesized through a series of complex organic reactions. The first total synthesis of this compound was reported in 1979 by Kishi et al.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting the this compound into its sodium salt form. Calcium carbonate is then added, and the mixture is filtered to obtain the this compound premix. This method reduces the use of solvents, shortens preparation time, and decreases production costs .

Analyse Chemischer Reaktionen

Monensin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its ionophoric properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

1. Growth Promotion in Livestock

Monensin is widely used as a feed additive in cattle to enhance growth performance and feed efficiency. It works by altering rumen fermentation patterns, which leads to improved nutrient absorption and reduced methane emissions. A meta-analysis indicated that this compound decreased methane production by an average of 17.5 grams per day when included in cattle diets, with higher doses yielding better results .

2. Lactation Performance in Dairy Cows

Research has demonstrated that this compound supplementation positively influences milk production in dairy cows. A comprehensive meta-analysis involving 52 studies revealed that optimal doses of this compound (around 12.6 ppm) significantly increased milk yield during specific lactation phases . The following table summarizes the effects of different doses on milk production:

| Dose (ppm) | Milk Production Increase (liters/day) |

|---|---|

| 0-12 | Minimal effect |

| 12-23 | Significant increase |

| 24-96 | Variable effects; potential decrease |

Antimicrobial Properties

This compound exhibits potent antimicrobial activity, particularly against gram-positive bacteria. Its mechanism involves disrupting ion transport across bacterial membranes, leading to cell death. This property is particularly beneficial in controlling subclinical mastitis in dairy herds.

Cancer Research Applications

1. Anticancer Mechanisms

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including prostate, lung, pancreatic, and breast cancers . this compound's ability to elevate oxidative stress within cancer cells contributes to its pro-apoptotic effects. For instance, a study demonstrated that at nanomolar concentrations, this compound significantly reduced androgen receptor expression and induced apoptosis in prostate cancer cells .

2. Case Study: Neuroblastoma Cells

A focused investigation into the effects of this compound on neuroblastoma cells revealed that it triggered apoptosis through the upregulation of pro-apoptotic genes such as caspase-3 and caspase-7 while downregulating anti-apoptotic factors . The following table summarizes the observed effects on gene expression:

| Gene | Expression Change |

|---|---|

| Caspase-3 | Increased |

| Caspase-7 | Increased |

| Caspase-9 | Decreased |

| BCL2 | Decreased |

Wirkmechanismus

Monensin functions as an ionophore, forming complexes with monovalent cations such as sodium and potassium. These complexes are transported across cell membranes in a nonpolar manner, disrupting the ionic gradients essential for cellular functions. This compound acts as a sodium/hydrogen antiporter, blocking intracellular protein transport and leading to antibacterial and antimalarial effects . It also induces oxidative stress and inhibits androgen signaling, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Valinomycin: A neutral ionophore known for its ability to transport potassium ions across cell membranes.

Gramicidin: A quasi-ionophore that forms channels in cell membranes, allowing the passage of ions.

Narasin: Another polyether antibiotic with similar ionophoric properties but different structural features.

Monensin’s unique structure and broad spectrum of activity make it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

17090-79-8 |

|---|---|

Molekularformel |

C36H62O11 |

Molekulargewicht |

670.9 g/mol |

IUPAC-Name |

4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1 |

InChI-Schlüssel |

GAOZTHIDHYLHMS-SJOFMCCUSA-N |

SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

Isomerische SMILES |

CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C |

Kanonische SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

Aussehen |

Solid powder |

Color/Form |

Crystals |

melting_point |

MP: 103-105 °C /Monensin monohydrate/ |

Key on ui other cas no. |

17090-79-8 22373-78-0 |

Physikalische Beschreibung |

Solid; [Merck Index] |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

22373-78-0 (sodium salt) |

Haltbarkeit |

Stable under recommended storage conditions. /Monensin sodium salt/ |

Löslichkeit |

Slightly soluble in water Very soluble in organic solvents Soluble in nonpolar organic solvents |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Coban Monensin Monensin A Sodium Complex Monensin Monosodium Salt Monensin Sodium Monensin-A-Sodium Complex Rumensin |

Dampfdruck |

5.2X10-23 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.